molecular formula C11H20Cl2N2 B13046231 (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13046231
M. Wt: 251.19 g/mol
InChI Key: RPAKCMUPSVEOJU-NVJADKKVSA-N
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Description

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine hydrochloride salt featuring a 4-isopropylphenyl substituent. Below, we compare this compound with structurally related diamines to elucidate key differences in properties and functionality.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m1../s1

InChI Key

RPAKCMUPSVEOJU-NVJADKKVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is the primary synthetic route for (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine dihydrochloride. This method involves the condensation of a suitable aldehyde or ketone precursor with an amine, followed by reduction of the resulting imine or iminium intermediate.

  • Stepwise Process:

    • Starting materials: A 4-(methylethyl)benzaldehyde or related ketone derivative is reacted with an appropriate diamine precursor.
    • Imine formation: The aldehyde/ketone reacts with the primary amine to form an imine intermediate.
    • Reduction: The imine is reduced using reducing agents such as sodium cyanoborohydride, hydrogen with a catalyst (e.g., Raney nickel), or other mild reductants to yield the chiral diamine.
    • Salt formation: The free base is converted into its dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., 2-propanol or methanol).
  • Advantages:

    • High stereoselectivity can be achieved by using chiral catalysts or starting materials.
    • Mild reaction conditions preserve the integrity of sensitive functional groups.
    • Scalable for industrial production.
  • Industrial Scale: Continuous flow reactors are often employed to automate reagent addition and maintain precise control over reaction conditions, enhancing yield and reproducibility.

Salt Formation and Purification

  • After synthesis of the free diamine, the compound is typically converted to the dihydrochloride salt to improve solubility and stability.
  • This involves bubbling or adding hydrogen chloride gas or HCl solution into a solution of the free base in alcohol solvents.
  • The salt precipitates as an orange-red or bright solid, which is collected by filtration and dried under vacuum.
  • Recrystallization from dilute hydrochloric acid or mixed solvents (e.g., ethanol/acetone) is used to purify the product further, ensuring high purity and defined crystal form.

Alternative Synthetic Steps (Literature Insights)

  • Some synthetic routes involve the use of tin(IV) chloride dihydrate as a Lewis acid catalyst to facilitate imine formation and subsequent reduction steps.
  • Reaction mixtures are often refluxed at moderate temperatures (around 50 °C) for several hours to ensure complete conversion.
  • pH adjustment post-reaction with ammonia or sodium carbonate aids in isolating the free base before salt formation.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Imine formation 4-(Methylethyl)benzaldehyde + diamine Condensation to imine
Reduction Sodium cyanoborohydride / H2 + Raney Ni Reduction of imine to amine
Salt formation Hydrogen chloride in 2-propanol or methanol Formation of dihydrochloride salt
Purification Recrystallization in dilute HCl/solvent mix Purity enhancement
Catalysis (optional) Tin(IV) chloride dihydrate Facilitate imine formation
pH adjustment Ammonia water / Sodium carbonate Isolation of free base

Research Findings and Quality Control

  • The stereochemistry of the product is critical; enantiomeric purity is ensured by starting from chiral precursors or using chiral catalysts.
  • Continuous flow synthesis enhances batch-to-batch consistency and allows for better control of temperature, mixing, and reaction time, which are crucial for maintaining stereochemical integrity.
  • Analytical methods such as chiral HPLC, NMR spectroscopy, and mass spectrometry are used to confirm structure, purity, and stereochemistry.
  • The dihydrochloride salt form shows improved stability and solubility, which is essential for downstream biological or pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Advantages Notes
Reductive Amination 4-(Methylethyl)benzaldehyde, diamine, sodium cyanoborohydride or H2/Raney Ni Lab to industrial High stereoselectivity, mild conditions Continuous flow reactors used in industry
Lewis Acid Catalysis Tin(IV) chloride dihydrate, HCl, reflux Lab scale Facilitates imine formation Requires pH adjustment post-reaction
Salt Formation HCl in 2-propanol or methanol All scales Enhances solubility and stability Precipitation and recrystallization needed

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets amine receptors and enzymes involved in amine metabolism.

    Pathways Involved: It modulates the activity of these receptors and enzymes, leading to various biochemical effects. The exact pathways and mechanisms are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

Compound Name Substituents on Phenyl Ring(s) Stereochemistry Salt Form CAS Number Reference
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl 4-isopropyl (1S) Dihydrochloride 1212897-65-8
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-fluoro (two rings) (1R,2R) Free base 105469-16-7
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine diHCl 4-methoxy (two rings) (1S,2S) Dihydrochloride 872595-10-3
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-fluoro (single ring) (S) Free base 1212928-57-8
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine 4-ethyl (single ring) (1S) Free base 1213854-80-8

Key Observations :

  • Steric Effects : The 4-isopropyl group in the target compound introduces steric bulk, which may hinder intermolecular interactions compared to smaller substituents like ethyl or fluorine .

Physicochemical Properties

Compound Name Molecular Weight Melting Point Solubility Crystallinity Reference
Target Compound 178.28 (free base) Not reported Enhanced in HCl salt form Likely crystalline (salt)
(1S,2S)-Bis(4-methoxyphenyl)ethylenediamine diHCl 356.3 Solid High (polar groups + HCl salt) Off-white crystals
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 154.19 Not reported Moderate (free base) Not specified
(1R,2R)-Bis(4-fluorophenyl)ethane-1,2-diamine 264.2 Not reported Low (non-polar substituents) Not specified

Key Observations :

  • Salt Form : The dihydrochloride form of the target compound and improves water solubility compared to free bases .
  • Crystallinity : Methoxy-substituted derivatives (e.g., ) exhibit defined crystalline structures, while fluorinated analogues (e.g., ) may have lower crystallinity due to weaker intermolecular interactions.

Biological Activity

(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine dihydrochloride, commonly referred to as (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2HCl , is a compound with significant biological relevance due to its structural characteristics that include an ethane-1,2-diamine moiety and a para-substituted phenyl group. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H20Cl2N2
  • Molecular Weight : 251.19 g/mol
  • IUPAC Name : 1-(4-propan-2-ylphenyl)ethane-1,2-diamine; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may modulate enzyme activity or receptor signaling pathways. The specific interactions and their implications for therapeutic uses are still under investigation.

Binding Affinity and Selectivity

Research has indicated that (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine exhibits notable binding affinity to certain receptors. For instance, studies exploring its interaction with retinoic acid receptor-related orphan receptor C (RORc) have shown promising results regarding its selectivity and potency in modulating cellular responses related to inflammation and immune regulation .

Case Studies

Several case studies have explored the pharmacological potential of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine:

  • Study on RORc Modulation : A study demonstrated that compounds similar to (1S)-1-[4-(Methylethyl)phenyl]ethane can selectively inhibit IL-17 production through RORc modulation, suggesting a potential role in treating autoimmune diseases .
  • Enzyme Interaction Studies : Initial findings indicate that this compound may influence key metabolic pathways by interacting with enzymes involved in lipid metabolism. This positions it as a candidate for further research in metabolic syndrome-related therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameIUPAC NameCAS NumberKey Differences
4-Isopropylaniline4-Isopropylaniline123-68-2Lacks the ethane-1,2-diamine structure; primarily an amine.
4-Methylphenethylamine4-Methylphenethylamine102-97-6Contains a methyl group instead of a methylethyl group.
(R)-(-)-Phenethylamine(R)-(-)-Phenethylamine299-42-3Simpler structure without additional functional groups.
4-(Trifluoromethoxy)phenethylamine4-(Trifluoromethoxy)phenethylamine1213960-29-2Unique electronic properties affecting reactivity.

This table illustrates how the presence of both the methylethyl group and the ethane-1,2-diamine moiety in (1S)-1-[4-(Methylethyl)phenyl]ethane potentially enhances its interaction capabilities and reactivity in biological systems.

Future Directions and Research Implications

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Therapeutic Applications : Exploring its potential as an anti-inflammatory or metabolic modulator.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.

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